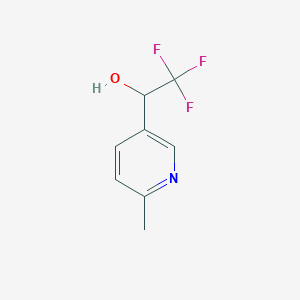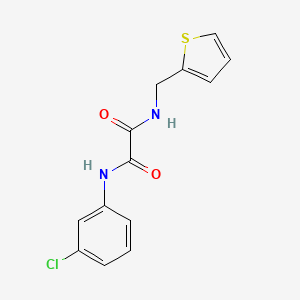
N'-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)oxamide is a chemical compound with potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it an interesting subject for further study. In
Scientific Research Applications
Antiallergy Applications
One study explored N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to the compound , which showed potent, orally active antiallergy activity in the rat PCA model. These compounds were synthesized through a series of chemical reactions starting from appropriate acetophenones or chloroacetylbenzene and thiourea, leading to aminothiazoles. Further reactions produced thiazolyloxamates, with many analogues displaying significant antiallergy activity, surpassing disodium cromoglycate in potency. This research highlights the potential of related compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).
Antimicrobial Applications
Another study synthesized a series of compounds with a structure similar to N'-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)oxamide, which demonstrated significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest potential applications of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Applications in Electrochromic Devices
Research into poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, which share structural motifs with this compound, has uncovered applications in electrochromic devices. These devices exhibit color changes under electrical stimulation, with the polymers displaying high-contrast electrochromic properties. This research demonstrates the potential of thiophene derivatives in the development of electrochromic materials for applications in smart windows, displays, and other optical devices (Sankaran & Reynolds, 1997).
properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNXSIHJMBZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)
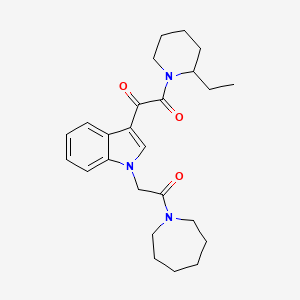
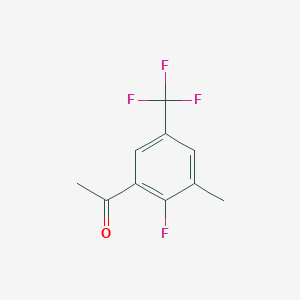
![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)
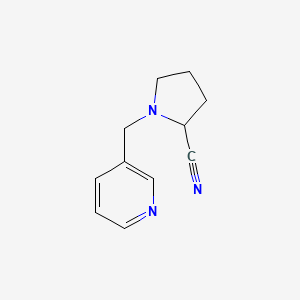
![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)
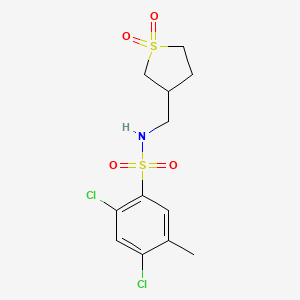
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)
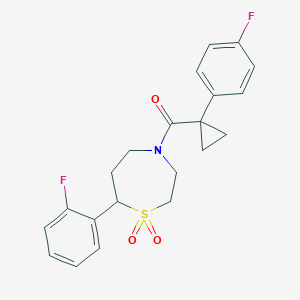
![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)
